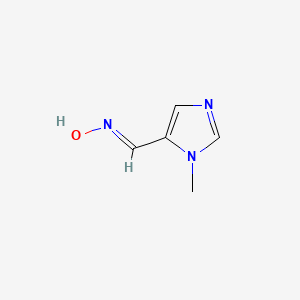
2-Bromo-5-(difluoromethyl)-3-methoxythiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(difluoromethyl)-3-methoxythiophene is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a thiophene ring, which is a five-membered aromatic ring that contains sulfur. This compound is used in a variety of research applications, including medicinal chemistry, drug discovery, and chemical biology.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(difluoromethyl)-3-methoxythiophene is not fully understood. However, it is known to interact with proteins in the body, particularly enzymes. It is believed to inhibit the activity of certain enzymes, which can lead to changes in cellular processes and ultimately affect physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-5-(difluoromethyl)-3-methoxythiophene are still being studied. However, it is known to have an effect on cellular processes, particularly in the metabolism of certain compounds. It may also have an effect on the immune system, although this has not been fully explored.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Bromo-5-(difluoromethyl)-3-methoxythiophene in lab experiments is its high purity and yield. This makes it a reliable starting material for the synthesis of new compounds. In addition, it is relatively easy to synthesize and purify, which makes it a cost-effective choice for research applications.
One of the limitations of using 2-Bromo-5-(difluoromethyl)-3-methoxythiophene is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments that use this compound. In addition, it may have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are many potential future directions for research involving 2-Bromo-5-(difluoromethyl)-3-methoxythiophene. One area of interest is in the development of new drugs that target specific enzymes. Another area of interest is in the study of the immune system, particularly in the context of autoimmune diseases. In addition, there is potential for the use of this compound in the development of new diagnostic tools for certain diseases. Overall, the future of research involving 2-Bromo-5-(difluoromethyl)-3-methoxythiophene is bright, and there is much to be explored in this field.
Méthodes De Synthèse
The synthesis of 2-Bromo-5-(difluoromethyl)-3-methoxythiophene involves the reaction of 2-bromo-5-(difluoromethyl)thiophene with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the product is then purified by column chromatography. The yield of the product is typically high, and the purity is also high.
Applications De Recherche Scientifique
2-Bromo-5-(difluoromethyl)-3-methoxythiophene is used in a variety of scientific research applications. One of the main applications is in medicinal chemistry, where it is used as a starting material for the synthesis of new drugs. It is also used in drug discovery, where it is used to screen for potential drug candidates. In addition, it is used in chemical biology, where it is used to study the interactions between proteins and small molecules.
Propriétés
IUPAC Name |
2-bromo-5-(difluoromethyl)-3-methoxythiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2OS/c1-10-3-2-4(6(8)9)11-5(3)7/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWZFPYOEDOPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(difluoromethyl)-3-methoxythiophene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

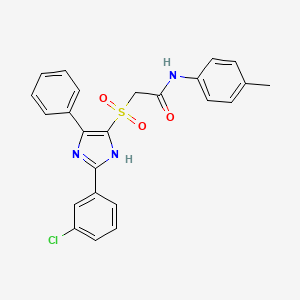
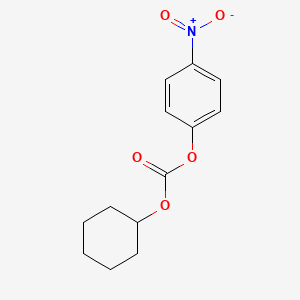
![3-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2792600.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2792603.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2792606.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792607.png)
![2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2792609.png)
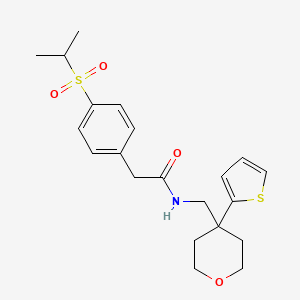
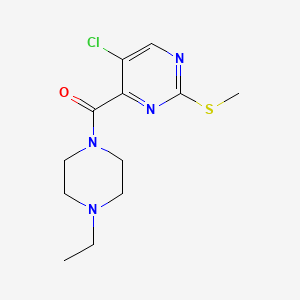
![2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2792614.png)
![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2792618.png)
